molecular formula C21H23N5O3 B4021552 N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide

N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide

Cat. No.: B4021552
M. Wt: 393.4 g/mol
InChI Key: VRJVJWBRFDSNIR-UHFFFAOYSA-N
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Description

N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a piperazine moiety, and a pyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled through amide bond formation, typically using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in protein-ligand binding studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar structural features.

    2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another compound with a piperidine ring and similar functional groups.

Uniqueness

N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide is unique due to its combination of a pyrrolidine ring, a piperazine moiety, and a pyridine ring. This structural arrangement provides distinct chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-15(27)23-16-5-7-17(8-6-16)26-20(28)14-18(21(26)29)24-10-12-25(13-11-24)19-4-2-3-9-22-19/h2-9,18H,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJVJWBRFDSNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide
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N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide
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N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide
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N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide
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N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide
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N-[4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]phenyl]acetamide

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